molecular formula C6H3NO4 B12066111 2,3-Dioxo-2,3-dihydropyridine-4-carboxylic acid CAS No. 98908-90-8

2,3-Dioxo-2,3-dihydropyridine-4-carboxylic acid

Katalognummer: B12066111
CAS-Nummer: 98908-90-8
Molekulargewicht: 153.09 g/mol
InChI-Schlüssel: WUJTYNNWFYFEDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dioxo-2,3-dihydropyridine-4-carboxylic acid is a heterocyclic compound with significant interest in organic chemistry due to its unique structure and potential applications. This compound contains a pyridine ring substituted with carboxylic acid and keto groups, making it a versatile intermediate in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dioxo-2,3-dihydropyridine-4-carboxylic acid can be achieved through a one-pot reaction involving the condensation of 4-oxoalkane-1,1,2,2-tetracarbonitriles with water, followed by alkaline hydrolysis. The reaction mixture is heated in an organic solvent in the presence of water, leading to the formation of intermediates, which are then hydrolyzed in aqueous sodium hydroxide to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Analyse Chemischer Reaktionen

Types of Reactions: 2,3-Dioxo-2,3-dihydropyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride and phosphorus pentachloride are employed for substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Wissenschaftliche Forschungsanwendungen

2,3-Dioxo-2,3-dihydropyridine-4-carboxylic acid has numerous applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,3-Dioxo-2,3-dihydropyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can act as an agonist or antagonist at receptor sites, modulating cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

  • 2-Oxo-1,2-dihydropyridine-3-carboxylic acid
  • 3-Carbamoyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
  • 2-Oxo-4-cyano-1,2-dihydropyridine-3-carboxamide

Comparison: 2,3-Dioxo-2,3-dihydropyridine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Compared to similar compounds, it exhibits higher stability and a broader range of applications in synthetic chemistry and medicinal research .

Eigenschaften

CAS-Nummer

98908-90-8

Molekularformel

C6H3NO4

Molekulargewicht

153.09 g/mol

IUPAC-Name

2,3-dioxopyridine-4-carboxylic acid

InChI

InChI=1S/C6H3NO4/c8-4-3(6(10)11)1-2-7-5(4)9/h1-2H,(H,10,11)

InChI-Schlüssel

WUJTYNNWFYFEDK-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=O)C(=O)N=C1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.